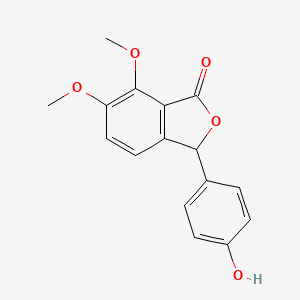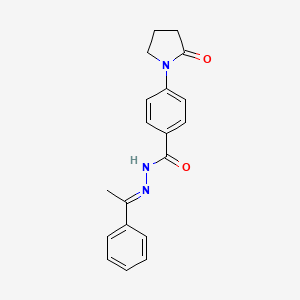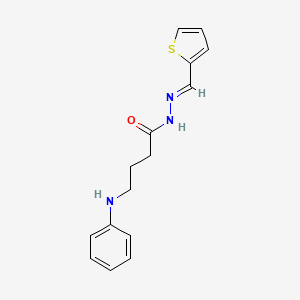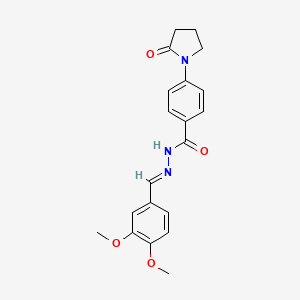![molecular formula C16H19N3OS B3833484 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B3833484.png)
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide
Overview
Description
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide, also known as MTB, is a chemical compound that has been studied extensively for its potential therapeutic applications. MTB belongs to the class of hydrazide derivatives and has been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mechanism of Action
The exact mechanism of action of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to possess anti-inflammatory effects by reducing the production of inflammatory mediators. This compound has also been shown to possess antimicrobial effects by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to possess a variety of biological activities, making it a useful tool for studying various cellular processes. However, this compound also has some limitations for lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide. One area of research is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of research is the identification of the exact mechanism of action of this compound. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, research on the potential use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis of this compound has been optimized to improve the yield and purity of the compound. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could lead to the development of more effective treatments for cancer and other diseases.
Scientific Research Applications
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antimicrobial effects. In addition, this compound has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
properties
IUPAC Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13-6-8-14(9-7-13)17-10-2-5-16(20)19-18-12-15-4-3-11-21-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNFDJQGXTAHV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-4-[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]piperazine](/img/structure/B3833403.png)

![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)



![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3833448.png)
![4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B3833455.png)
![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
![N,N'-bis[1-(hydroxymethyl)pentyl]ethanediamide](/img/structure/B3833466.png)

![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3833489.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3833497.png)
